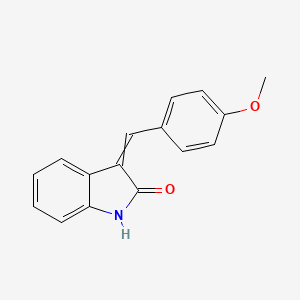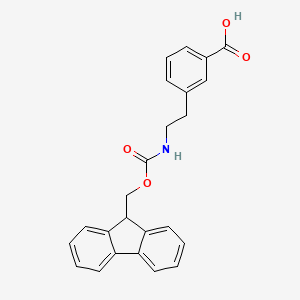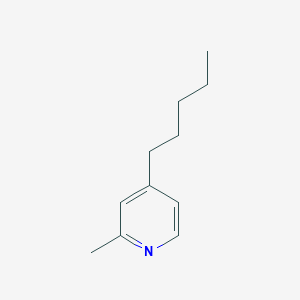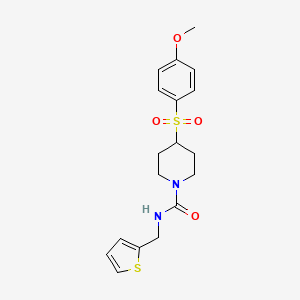![molecular formula C18H19ClN4O2 B2782000 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine CAS No. 2380190-98-5](/img/structure/B2782000.png)
6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties . This compound, in particular, has drawn attention due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan and Morpholine Moieties: The furan-2-yl and morpholin-4-ylethyl groups can be introduced through nucleophilic substitution reactions, using appropriate furan and morpholine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates potential anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, thereby disrupting cellular processes . The exact pathways and molecular targets are still under investigation, but it is known to induce apoptosis in cancer cells and inhibit viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
- 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylimino)methyl)furan-2-yl)quinazolin-4-amine
Uniqueness
6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the furan and morpholine moieties enhances its ability to interact with various biological targets, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
6-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c19-13-3-4-15-14(10-13)18(22-12-21-15)20-11-16(17-2-1-7-25-17)23-5-8-24-9-6-23/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQALZYEQZXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)










![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
